7-Methoxy-3-methylbenzofuran
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Overview
Description
7-Methoxy-3-methylbenzofuran is a chemical compound belonging to the benzofuran family Benzofurans are a class of compounds characterized by a fused benzene and furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylbenzofuran can be achieved through various methods. One practical approach involves the conversion of commercially available 2-hydroxy-3-methoxybenzoic acid to 7-methoxy-3-acetoxybenzofuran, followed by hydrolysis . This method is suitable for large-scale production.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced synthetic techniques to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution may yield halogenated or alkylated derivatives.
Scientific Research Applications
7-Methoxy-3-methylbenzofuran has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-Methylbenzofuran: This compound shares a similar core structure but lacks the methoxy group at the 7-position.
7-Methoxy-3(2H)-benzofuranone: This compound has a similar structure but contains a carbonyl group at the 3-position.
Uniqueness: 7-Methoxy-3-methylbenzofuran is unique due to the presence of both the methoxy group at the 7-position and the methyl group at the 3-position. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
7-methoxy-3-methyl-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-6-12-10-8(7)4-3-5-9(10)11-2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURJJDJQLTYEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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